molecular formula C18H23N5O3S B2435106 N-(4-ethylphenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,4,5,6,9-hexahydro-1H-purin-8-yl)thio)acetamide CAS No. 1170525-16-2

N-(4-ethylphenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,4,5,6,9-hexahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2435106
CAS No.: 1170525-16-2
M. Wt: 389.47
InChI Key: CFIRCUJVTRONPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,4,5,6,9-hexahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound N-(4-ethylphenyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,4,5,6,9-hexahydro-1H-purin-8-yl)thio)acetamide, due to its complex structure, has been a subject of interest in various synthetic and structural studies. For instance, Sharma et al. (2018) synthesized a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through a process involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene. The synthesis was followed by structural elucidation using elemental analyses and spectroscopic techniques, highlighting the potential for creating compounds with similar complex structures for various applications, including anticancer activities as indicated by in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Catalytic and Kinetic Studies

Magadum and Yadav (2018) focused on chemoselective acetylation involving compounds like N-(2-Hydroxyphenyl)acetamide, serving as intermediates in synthesizing antimalarial drugs. Their study on the monoacetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, underlines the potential of utilizing enzymatic processes for selective chemical transformations in pharmaceutical syntheses. This approach could be relevant to the manipulation of complex compounds like this compound (Magadum & Yadav, 2018).

Antioxidant Activity Studies

Investigations into the antioxidant properties of compounds provide insights into their potential therapeutic applications. Chkirate et al. (2019) synthesized novel coordination complexes from pyrazole-acetamide derivatives, including compounds with structures bearing similarity to this compound. These complexes were evaluated for their antioxidant activities using various assays, revealing significant potential in this domain. Such studies underscore the importance of exploring the multifunctional capabilities of complex molecules for their possible roles in mitigating oxidative stress-related diseases (Chkirate et al., 2019).

Metabolic Studies

The metabolism of compounds provides crucial information about their biotransformation and potential bioavailability in biological systems. Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, a study relevant to understanding the metabolic pathways of similarly structured compounds. Such investigations are vital for assessing the environmental and health implications of chemical exposure and for designing compounds with favorable metabolic profiles (Coleman et al., 2000).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-5-11-6-8-12(9-7-11)19-13(24)10-27-17-20-14-15(21(17)2)22(3)18(26)23(4)16(14)25/h6-9,14-15H,5,10H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIRCUJVTRONPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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